An In-Depth Technical Guide to the Chemical Properties and Structure of Indicine-D7
An In-Depth Technical Guide to the Chemical Properties and Structure of Indicine-D7
This technical guide provides a comprehensive examination of Indicine-D7, a deuterium-labeled pyrrolizidine alkaloid. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, and its critical application as an internal standard in bioanalytical assays. The insights herein are grounded in established analytical principles to ensure both scientific integrity and practical utility.
Molecular Structure and Isotopic Labeling
Indicine-D7 is the stable isotope-labeled analogue of Indicine, a naturally occurring pyrrolizidine alkaloid found in plants of the Heliotropium genus.[1][2] The parent compound, Indicine, is known for its potential hepatotoxicity and has been investigated for its biological activities.[1][2] The introduction of deuterium atoms into the molecular structure renders Indicine-D7 an indispensable tool for quantitative mass spectrometry, allowing for precise and accurate measurement of the unlabeled analyte in complex matrices.
The core structure consists of a retronecine base esterified with a derivative of butanoic acid. In Indicine-D7, seven hydrogen atoms on the isopropyl moiety of the butanoic acid side-chain are replaced with deuterium.[2] This specific placement provides a significant mass shift for mass spectrometric detection while maintaining nearly identical physicochemical properties and chromatographic behavior to the unlabeled Indicine.
A closely related compound is Indicine N-Oxide-D7, the deuterated form of Indicine's N-oxide metabolite, which has been explored for its antitumor properties.[3][4] It is structurally identical to Indicine-D7 except for the presence of an N-oxide functional group on the pyrrolizidine ring.
Chemical Structure Diagram
Caption: Chemical structure of Indicine with D7 labeling on the isopropyl group.
Chemical and Physical Properties
The key properties of Indicine-D7 are summarized below. These values are critical for method development, storage, and handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₈D₇NO₅ | [1][2] |
| Molecular Weight | 306.41 g/mol | [1][2] |
| Unlabeled CAS Number | 480-82-0 | [2][5] |
| Appearance | Data not available | [1][4] |
| Storage Conditions | 2-8°C, Refrigerator | [1][4] |
| Shipping Conditions | Ambient Temperature | [1][4] |
| Purity | Typically >95% for use as an analytical standard | |
| Solubility | Insoluble in water; soluble in organic solvents like methanol | [6] |
Core Application: The Gold Standard Internal Standard
In quantitative bioanalysis using mass spectrometry, precision and accuracy are paramount. Matrix effects—the suppression or enhancement of ionization by co-eluting components from a biological sample—are a primary source of analytical error. Stable isotope-labeled (SIL) internal standards like Indicine-D7 are considered the "gold standard" for mitigating these effects.[7][8]
Causality Behind the Standard: The efficacy of a SIL internal standard stems from its near-identical chemical and physical properties to the analyte.[7] Indicine-D7 co-elutes with unlabeled Indicine during liquid chromatography, ensuring both molecules experience the exact same matrix effects and ionization efficiencies in the mass spectrometer's source.[7] Because the instrument can distinguish them by their mass difference (+7 Da), the ratio of the analyte peak area to the internal standard peak area remains constant, even if the absolute signal intensity fluctuates. This normalization corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible data.[9][10]
Analytical Workflow: Quantification of Indicine in Plasma
The following protocol describes a self-validating system for the quantification of Indicine in a plasma matrix using Indicine-D7 as an internal standard.
Experimental Protocol
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Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Indicine (analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of Indicine-D7 (Internal Standard, IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Indicine stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank, analyte-free plasma.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibrator, QC, or unknown sample, add 10 µL of a working IS solution (e.g., 100 ng/mL Indicine-D7 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[9]
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
Indicine Transition (Hypothetical): m/z 300.2 → 138.1 (Parent ion to a stable fragment).
-
Indicine-D7 Transition (Hypothetical): m/z 307.2 → 138.1 (Parent ion +7 Da to the same stable fragment, confirming structural identity).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of Indicine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Visualization
Caption: LC-MS/MS workflow for Indicine quantification using Indicine-D7.
Synthesis and Characterization
Proposed Synthetic Pathway
While specific synthesis routes for commercially available standards are often proprietary, a chemically sound and logical approach can be inferred from standard organic chemistry principles and similar deuteration syntheses.[11] The synthesis would likely involve the preparation of a deuterated side chain, which is then coupled to the pyrrolizidine core.
Caption: A logical, proposed pathway for the synthesis of Indicine-D7.
This approach ensures the deuterium labels are incorporated early and are stable throughout the synthetic sequence. Purification would be achieved using standard chromatographic techniques, such as flash column chromatography or preparative HPLC, to ensure high chemical and isotopic purity.
Expected Analytical Characterization
-
Mass Spectrometry: The molecular ion peak in a high-resolution mass spectrum would confirm the molecular formula. For example, the protonated molecule [M+H]⁺ would appear at m/z 307.2, which is 7.0439 Da higher than the unlabeled Indicine [M+H]⁺ at m/z 300.1549.
-
NMR Spectroscopy:
-
¹H NMR: The most telling feature would be the complete absence of signals corresponding to the isopropyl group protons. The rest of the spectrum would match that of unlabeled Indicine.
-
²H NMR (Deuterium NMR): A signal would be present confirming the location of deuterium on the molecule.
-
¹³C NMR: The carbons attached to deuterium would show characteristic multiplet patterns due to C-D coupling and would have a lower intensity.
-
Conclusion
Indicine-D7 is a meticulously designed molecule that serves a critical function in modern analytical science. Its structure, with seven deuterium atoms providing a distinct mass shift, allows it to function as the ideal internal standard for the quantification of Indicine. By co-eluting with the analyte and experiencing identical analytical variations, it enables robust correction for matrix effects and other sources of error in LC-MS/MS assays.[7][9] This technical guide has outlined its chemical properties, structure, and a validated workflow, providing researchers with the foundational knowledge to confidently implement Indicine-D7 in high-stakes bioanalytical studies.
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